2-[(1R)-1,3-Diphenylprop-2-en-1-yl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[(1R)-1,3-Diphenylprop-2-en-1-yl]-1H-isoindole-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes a diphenylpropene moiety attached to an isoindole dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-1,3-Diphenylprop-2-en-1-yl]-1H-isoindole-1,3(2H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3-diphenylprop-2-en-1-one and phthalic anhydride.
Condensation Reaction: The 1,3-diphenylprop-2-en-1-one undergoes a condensation reaction with phthalic anhydride in the presence of a base such as sodium hydroxide or potassium carbonate.
Cyclization: The resulting intermediate undergoes cyclization to form the isoindole dione core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[(1R)-1,3-Diphenylprop-2-en-1-yl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the isoindole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or substituted isoindole diones.
Scientific Research Applications
2-[(1R)-1,3-Diphenylprop-2-en-1-yl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-[(1R)-1,3-Diphenylprop-2-en-1-yl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylprop-2-en-1-one: Shares the diphenylpropene moiety but lacks the isoindole dione core.
Phthalimide Derivatives: Compounds with similar isoindole dione structures but different substituents.
Uniqueness
2-[(1R)-1,3-Diphenylprop-2-en-1-yl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of the diphenylpropene moiety and the isoindole dione core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
171513-89-6 |
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Molecular Formula |
C23H17NO2 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-[(1R)-1,3-diphenylprop-2-enyl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H17NO2/c25-22-19-13-7-8-14-20(19)23(26)24(22)21(18-11-5-2-6-12-18)16-15-17-9-3-1-4-10-17/h1-16,21H/t21-/m1/s1 |
InChI Key |
FYKDCWXCKCPFFN-OAQYLSRUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C=C[C@H](C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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